molecular formula C₂₃H₂₂N₂O₉ B1142806 (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] CAS No. 475674-43-2

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]

Cat. No.: B1142806
CAS No.: 475674-43-2
M. Wt: 470.43
InChI Key:
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Description

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the butanedioic acid core, followed by the introduction of acetyloxy groups and the attachment of the dibenz[b,f] moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f] involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Dihydroxybutanedioic Acid: Similar core structure but lacks the acetyloxy and dibenz[b,f] groups.

    (2R,3R)-2,3-Bis(acetyloxy)succinic Acid: Similar acetyloxy groups but different overall structure.

Properties

CAS No.

475674-43-2

Molecular Formula

C₂₃H₂₂N₂O₉

Molecular Weight

470.43

Origin of Product

United States

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